Cas no 670273-05-9 (ethyl 2-{2-(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylacetamido}-4-phenylthiophene-3-carboxylate)

Ethyl 2-{2-(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylacetamido}-4-phenylthiophene-3-carboxylate is a specialized heterocyclic compound featuring a thiadiazole-thiophene hybrid scaffold. Its molecular structure combines a 5-methyl-1,3,4-thiadiazole moiety linked via a sulfanylacetamido bridge to a phenyl-substituted thiophene carboxylate ester. This configuration imparts potential reactivity and binding properties, making it of interest in medicinal chemistry and agrochemical research. The compound's multifunctional design allows for versatility in further derivatization, while the ester group enhances solubility for synthetic applications. Its structural complexity may contribute to selective biological activity, particularly in targeting enzymes or receptors involving sulfur-containing heterocycles. The presence of both electron-rich and electron-deficient regions suggests utility in materials science applications.
ethyl 2-{2-(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylacetamido}-4-phenylthiophene-3-carboxylate structure
670273-05-9 structure
Product name:ethyl 2-{2-(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylacetamido}-4-phenylthiophene-3-carboxylate
CAS No:670273-05-9
MF:C18H17N3O3S3
Molecular Weight:419.540879964828
CID:5418757

ethyl 2-{2-(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylacetamido}-4-phenylthiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

    • OVJHNZGRIWHWLP-UHFFFAOYSA-N
    • ethyl 2-{2-(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylacetamido}-4-phenylthiophene-3-carboxylate
    • インチ: 1S/C18H17N3O3S3/c1-3-24-17(23)15-13(12-7-5-4-6-8-12)9-25-16(15)19-14(22)10-26-18-21-20-11(2)27-18/h4-9H,3,10H2,1-2H3,(H,19,22)
    • InChIKey: OVJHNZGRIWHWLP-UHFFFAOYSA-N
    • SMILES: C1(NC(CSC2=NN=C(C)S2)=O)SC=C(C2=CC=CC=C2)C=1C(OCC)=O

ethyl 2-{2-(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylacetamido}-4-phenylthiophene-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3394-0305-15mg
ethyl 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-4-phenylthiophene-3-carboxylate
670273-05-9
15mg
$89.0 2023-09-11
Life Chemicals
F3394-0305-2μmol
ethyl 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-4-phenylthiophene-3-carboxylate
670273-05-9
2μmol
$57.0 2023-09-11
Life Chemicals
F3394-0305-1mg
ethyl 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-4-phenylthiophene-3-carboxylate
670273-05-9
1mg
$54.0 2023-09-11
Life Chemicals
F3394-0305-75mg
ethyl 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-4-phenylthiophene-3-carboxylate
670273-05-9
75mg
$208.0 2023-09-11
Life Chemicals
F3394-0305-50mg
ethyl 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-4-phenylthiophene-3-carboxylate
670273-05-9
50mg
$160.0 2023-09-11
Life Chemicals
F3394-0305-4mg
ethyl 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-4-phenylthiophene-3-carboxylate
670273-05-9
4mg
$66.0 2023-09-11
Life Chemicals
F3394-0305-30mg
ethyl 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-4-phenylthiophene-3-carboxylate
670273-05-9
30mg
$119.0 2023-09-11
Life Chemicals
F3394-0305-2mg
ethyl 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-4-phenylthiophene-3-carboxylate
670273-05-9
2mg
$59.0 2023-09-11
Life Chemicals
F3394-0305-10mg
ethyl 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-4-phenylthiophene-3-carboxylate
670273-05-9
10mg
$79.0 2023-09-11
Life Chemicals
F3394-0305-20mg
ethyl 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-4-phenylthiophene-3-carboxylate
670273-05-9
20mg
$99.0 2023-09-11

ethyl 2-{2-(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylacetamido}-4-phenylthiophene-3-carboxylate 関連文献

ethyl 2-{2-(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylacetamido}-4-phenylthiophene-3-carboxylateに関する追加情報

Ethyl 2-{2-(5-Methyl-1,3,4-Thiadiazol-2-Yl)Sulfanylacetamido}-4-Phenylthiophene-3-Carboxylate: A Comprehensive Overview

Ethyl 2-{2-(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanylacetamido}-4-phenylthiophene-3-carboxylate is a complex organic compound with the CAS number 670273-05-9. This compound belongs to the class of thiadiazole derivatives and has garnered significant attention in recent years due to its potential applications in various fields, including pharmacology, material science, and agrochemicals. The structure of this compound is characterized by a thiadiazole ring fused with a thiophene moiety, along with an ethyl ester group and a sulfanylacetamido substituent. These structural features contribute to its unique chemical properties and reactivity.

The thiadiazole ring is a key structural element in this compound. Thiadiazoles are five-membered heterocycles containing two nitrogen atoms and one sulfur atom. They are known for their stability and ability to participate in various chemical reactions. In this compound, the thiadiazole ring is substituted with a methyl group at the 5-position, which further enhances its stability and reactivity. The presence of the methyl group also plays a role in modulating the electronic properties of the molecule, making it suitable for applications in drug design and material synthesis.

Another critical component of this compound is the thiophene moiety. Thiophenes are aromatic heterocycles with sulfur as one of their ring atoms. They are known for their excellent electronic properties and ability to undergo various substitution reactions. In this compound, the thiophene ring is substituted with a phenyl group at the 4-position and an ester group at the 3-position. These substituents not only enhance the solubility of the compound but also contribute to its ability to form intermolecular interactions, such as hydrogen bonding and π–π stacking.

The sulfanylacetamido group attached to the molecule adds another layer of complexity to its structure. This group consists of a thioether linkage (sulfanyl) connected to an acetamide moiety. The thioether linkage is known for its ability to form strong covalent bonds, while the acetamide group introduces amide functionality into the molecule. This combination makes the sulfanylacetamido group highly versatile in terms of reactivity and functionality.

Recent studies have highlighted the potential of ethyl 2-{2-(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylacetamido}-4-phenylthiophene-3-carboxylate as a promising candidate in drug discovery. Its unique structure allows it to interact with various biological targets, including enzymes and receptors, making it a potential lead compound for developing new therapeutic agents. For instance, research has shown that this compound exhibits significant anti-tumor activity by inhibiting key enzymes involved in cancer cell proliferation.

In addition to its pharmacological applications, this compound has also been explored for its potential use in material science. The thiadiazole and thiophene moieties in its structure make it suitable for applications in organic electronics. Recent studies have demonstrated that derivatives of this compound can be used as semiconducting materials in organic field-effect transistors (OFETs). The ability of these materials to conduct electricity while maintaining flexibility makes them ideal for use in flexible electronics and wearable devices.

The synthesis of ethyl 2-{2-(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylacetamido}-4-phenylthiophene-3-carboxylate involves a series of multi-step reactions that require precise control over reaction conditions. The process typically begins with the preparation of the thiadiazole ring followed by its substitution with methyl groups. Subsequent steps involve coupling reactions to introduce the thiophene moiety and other functional groups into the molecule.

One of the key challenges in synthesizing this compound is achieving high yields while maintaining its structural integrity. Researchers have employed various strategies to optimize reaction conditions, including using high-quality reagents and employing catalytic systems that promote selective bond formation. Despite these challenges, advancements in synthetic chemistry have made it possible to produce this compound on a laboratory scale.

The application of computational chemistry tools has also played a significant role in understanding the properties of this compound. By performing density functional theory (DFT) calculations and molecular docking studies, researchers have been able to predict its electronic properties and interactions with biological targets accurately. These insights have been instrumental in guiding further research into its potential applications.

In conclusion, ethyl 2-{2-(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylacetamido}-4-phenylthiophene-3-carboxylate is a highly versatile compound with promising applications across multiple disciplines. Its unique structure endows it with exceptional chemical properties that make it suitable for use as a drug candidate or as a building block for advanced materials. As research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in both academic research and industrial applications.

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